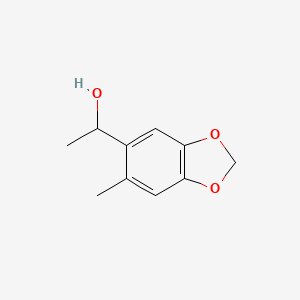

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

Description

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a chiral aromatic alcohol featuring a benzodioxole core substituted with a methyl group at the 6-position and an ethanol moiety at the 5-position. The benzodioxole ring system (piperonyl group) is prevalent in bioactive natural and synthetic compounds, contributing to diverse pharmacological properties such as insecticidal, antifungal, and antitrypanosomal activities . The compound's stereochemical significance is highlighted by its asymmetric synthesis via microbial reduction using Lactobacillus paracasei BD101, which achieves high enantiomeric purity (>99% ee) for the (R)-enantiomer . This biocatalytic approach contrasts with traditional chemical syntheses, underscoring its relevance in green chemistry and pharmaceutical applications .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol |

InChI |

InChI=1S/C10H12O3/c1-6-3-9-10(13-5-12-9)4-8(6)7(2)11/h3-4,7,11H,5H2,1-2H3 |

InChI Key |

MZHMLCOCHWLLMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C(C)O)OCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chalcone Derivatives

Example: 1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones (e.g., 3a-n in )

- Structural Differences: These compounds retain the benzodioxole core but replace the ethanol group with a propenone (chalcone) moiety. Substituents on the aryl group (e.g., halogens, methoxy) modulate electronic properties.

- Synthesis: Prepared via base-catalyzed aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aromatic aldehydes .

- Applications: Chalcones serve as intermediates for cyclohexenones (via Michael addition) and exhibit π-conjugation-dependent UV-Vis absorption, useful in optoelectronics .

Thiosemicarbazide Derivatives

Example: 4-(1,3-Benzodioxol-5-yl)-1-[(aryl)methylene]thiosemicarbazides (1–10 in )

- Structural Differences: The benzodioxole group is linked to a thiosemicarbazide scaffold, differing in functional groups (NH-C=S vs. ethanol).

- Synthesis : Formed by reacting 4-(1,3-benzodioxol-5-yl)thiosemicarbazide with aldehydes under reflux .

Pyrazoline Derivatives

Example: 1-(4-Substituted phenyl)-3-(2-furyl)-5-(1,3-benzodioxol-5-yl)-2-pyrazolines (1–3 in )

- Structural Differences : Incorporate a five-membered pyrazoline ring fused to benzodioxole and furyl groups.

- Synthesis : Cyclocondensation of 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one with phenylhydrazines .

Piperazine Derivatives

Example: 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (I–III in )

- Structural Differences : Benzodioxole is connected to a piperazine ring via a methyl group, with halogen-substituted benzoyl groups.

- Synthesis : N-acylation of piperazine precursors with halobenzoyl chlorides.

- Applications : Structural studies reveal chair conformations and halogen-dependent intermolecular interactions (C–H···O, π-π stacking), relevant to crystal engineering .

Preparation Methods

Biocatalytic Ketone Reduction Using Zygosaccharomyces rouxii

The most efficient method for synthesizing 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol involves the enantioselective reduction of 3,4-methylenedioxyphenyl acetone using Zygosaccharomyces rouxii. This yeast strain selectively reduces the ketone to the (S)-enantiomer with 100% EE.

Process Conditions :

-

Adsorbent Resins : AD-7 or HP20 resins adsorb the product in situ, mitigating alcohol toxicity and improving recovery.

Work-Up :

-

Post-incubation, the resin is filtered via a 150-µm stainless steel screen.

-

The adsorbed alcohol is desorbed using acetone, yielding a medium-viscosity oil.

-

Vacuum distillation isolates the product with 85–90% yield and >99% potency.

Performance Metrics :

| Parameter | Value |

|---|---|

| In-situ Yield | 97–100% |

| Isolated Yield | 85–90% |

| Potency (HPLC) | 99% |

| Enantiomeric Excess (EE) | 100% |

Role of Adsorbent Resins in Process Optimization

Adsorbent resins (e.g., AD-7, HP20) are critical for maintaining microbial viability and product purity. These macroporous polymers sequester the alcohol, preventing feedback inhibition and enabling continuous fermentation.

Resin Selection Criteria :

-

Hydrophobicity : Polystyrenic resins (HP20) for non-polar intermediates.

-

Desorption Efficiency : Acolone or acetone elutes >95% adsorbed product.

Chemical Synthesis Pathways

Enantioselective Epoxide Opening via Grignard Reagents

An alternative route employs a Grignard reagent derived from 4-bromo-1,2-methylenedioxybenzene. Reacting this with sec-butyllithium and an enantiopure epoxide forms the alcohol with moderate EE.

Reaction Scheme :

-

Grignard Formation :

-

4-Bromo-1,2-methylenedioxybenzene + Mg → aryl magnesium bromide.

-

-

Epoxide Opening :

-

Aryl MgBr + (R)-epoxide → (S)-alcohol intermediate.

-

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| EE | 80–85% |

Chiral Auxiliary-Mediated Reduction

Chemical reductants like CBS (Corey-Bakshi-Shibata) catalyst achieve high EE but require expensive ligands and stringent conditions.

Limitations :

-

Cost : Palladium or ruthenium catalysts increase production expenses.

-

Byproducts : Heavy metal residues necessitate additional purification.

Comparative Analysis of Synthetic Methods

Table 1: Microbial vs. Chemical Synthesis

| Parameter | Microbial Reduction | Chemical Reduction |

|---|---|---|

| EE | 100% | 80–85% |

| Isolated Yield | 85–90% | 70–75% |

| Catalyst Cost | Low (yeast) | High (Pd/Ru) |

| Environmental Impact | Minimal waste | Heavy metal byproducts |

Process-Scale Optimization Strategies

Solvent Systems for Large-Scale Production

Q & A

Q. Basic Techniques :

- IR Spectroscopy : Carbonyl stretches (~1680 cm) and benzodioxole C–O–C vibrations (~1250 cm) confirm functional groups .

- H-NMR : Methine protons (δ 4.8–5.2 ppm) and aromatic splitting patterns differentiate substitution positions .

Advanced Strategies : - NOESY/ROESY : Nuclear Overhauser effects identify spatial proximity of methyl groups to benzodioxole oxygen atoms.

- DFT Calculations : Compare experimental vs. computed C-NMR shifts to assign regioisomers .

How do substituents on the aryl group influence the compound’s reactivity and biological activity?

Basic Structure-Activity Relationships (SAR) :

Electron-withdrawing groups (e.g., –Br, –NO) on the aryl ring enhance electrophilicity in Michael additions, while electron-donating groups (e.g., –OCH) stabilize intermediates . Antifungal activity in benzodioxole-imidazole hybrids correlates with lipophilicity (logP >3) .

Advanced Design :

- Hybrid Synthesis : Coupling with imidazole via Mannich reactions improves bioavailability (e.g., oximino esters ).

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with fungal CYP51 enzymes .

What methodological challenges arise in resolving conflicting spectral or crystallographic data?

Case Study : Discrepancies in reported melting points (e.g., 393–395 K vs. 388 K in replicate studies ) may stem from polymorphic forms or solvent retention.

Resolution Strategies :

- Thermogravimetric Analysis (TGA) : Detect solvent residues in recrystallized products.

- High-Resolution XRD : Resolve disorder in benzodioxole methyl groups using anisotropic refinement in SHELXL .

- Cross-Validation : Compare experimental IR/Raman spectra with computational (DFT) predictions .

How can hydrogen-bonding networks be exploited in supramolecular assembly of benzodioxole derivatives?

Basic Principles :

Benzodioxole oxygen atoms act as hydrogen-bond acceptors, forming C–H···O interactions with adjacent aryl CH donors (d ~2.5 Å) .

Advanced Applications :

- Co-crystallization : Use carboxylic acid co-formers (e.g., fumaric acid) to create 2D frameworks via O–H···O bonds.

- Graph Set Analysis : Classify motifs (e.g., rings) to predict stability of polymorphs .

What are the limitations of current synthetic methods for scaling up benzodioxole ethanol derivatives?

Q. Key Issues :

- Low Yields : Michael additions may stall at <50% yield due to steric hindrance from bulky aryl groups .

- Purification : Chromatography is often required for chalcone intermediates, complicating large-scale production.

Innovative Solutions : - Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic aldol steps.

- Microwave Assistance : Reduces reaction times (e.g., from 10 h to 2 h for pyrazoline synthesis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.